4-(Tetrahydrofuran-2-yl)butyl nonanoate
Description
4-(Tetrahydrofuran-2-yl)butyl nonanoate is an ester derivative characterized by a tetrahydrofuran (THF) ring linked to a butyl chain, which is further esterified with nonanoic acid.
Key structural features:
- Nonanoate chain: A nine-carbon aliphatic ester, imparting hydrophobicity and influencing solubility in organic matrices.
Properties
CAS No. |
5467-14-1 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-(oxolan-2-yl)butyl nonanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-13-17(18)20-14-9-8-11-16-12-10-15-19-16/h16H,2-15H2,1H3 |
InChI Key |
JIJLLVOXMIJRDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)butyl nonanoate typically involves the esterification of nonanoic acid with 4-(Tetrahydrofuran-2-yl)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(Tetrahydrofuran-2-yl)butyl nonanoate can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of commercial catalysts and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-2-yl)butyl nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Nonanoic acid and tetrahydrofuran-2-one.
Reduction: 4-(Tetrahydrofuran-2-yl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)butyl nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release nonanoic acid and 4-(Tetrahydrofuran-2-yl)butanol, which can further interact with biological pathways. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on unrelated compounds, but general comparisons can be inferred based on structural analogs and functional groups.
Table 1: Comparative Data of Selected Compounds
*Estimated for 4-(THF-2-yl)butyl nonanoate based on structural analysis.
Key Comparisons
This contrasts with 4-Methoxybutyrylfentanyl, which contains a piperidine ring and amide group, leading to higher polarity and possible salt formation (e.g., HCl salt with molecular weight 416.98) .
Thermal Stability: Esters like 4-(THF-2-yl)butyl nonanoate typically exhibit moderate thermal stability. The GC/MS method described in (temperature ramp to 280°C) could be adapted to analyze its volatility, though its decomposition profile would differ from nitrogen-containing analogs like 4-Methoxybutyrylfentanyl.
Spectroscopic Signatures: NMR: The THF ring’s protons (δ 1.5–4.5 ppm) and nonanoate’s methylene/methyl groups (δ 0.8–1.3 ppm) would dominate the spectrum, differing from the aromatic and piperidine signals in 4-Methoxybutyrylfentanyl . FTIR: Ester carbonyl (C=O) stretching (~1740 cm⁻¹) and THF ether (C-O-C) vibrations (~1070 cm⁻¹) would distinguish it from amide-containing compounds .
Functional Group Complexity: The compound in contains multiple hydroxyl and epoxide groups, making it significantly more polar and reactive than 4-(THF-2-yl)butyl nonanoate .
Research Implications and Limitations
- Gaps in Evidence: The provided materials lack direct data on 4-(THF-2-yl)butyl nonanoate, necessitating extrapolation from structural analogs.
- Analytical Recommendations : Adapt methods from (e.g., GC/MS temperature gradients, NMR parameters) for characterizing this ester.
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